molecular formula C11H13ClO2 B1360250 4-Chlorobutyl benzoate CAS No. 946-02-1

4-Chlorobutyl benzoate

Cat. No. B1360250
CAS RN: 946-02-1
M. Wt: 212.67 g/mol
InChI Key: XFFQVVCNZAYQSJ-UHFFFAOYSA-N
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Description

4-Chlorobutyl benzoate is an ω-chloroalkyl ester . It has a molecular formula of C11H13ClO2 . The CAS Number for 4-Chlorobutyl benzoate is 946-02-1 .


Molecular Structure Analysis

The molecular structure of 4-Chlorobutyl benzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 212.673 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorobutyl benzoate are not detailed in the sources retrieved. It’s known that it has a molecular weight of 212.673 Da .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 4-Chlorobutyl benzoate . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-chlorobutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFQVVCNZAYQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241545
Record name 4-Chlorobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutyl benzoate

CAS RN

946-02-1
Record name 4-Chlorobutyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 946-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118972
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobutyl Benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
FA Luzzio, RA Bobb - Tetrahedron, 1999 - Elsevier
… 2:1 in favor of 4-chlorobutyl benzoate over the same time period … This was confirmed when the yield of 4-chlorobutyl benzoate… areas for both 4-chlorobutyl benzoate and methyl benzoate …
Number of citations: 23 www.sciencedirect.com
TL Ho, CM Wong - Synthetic Communications, 1974 - Taylor & Francis
… EXPERIMENTAL Sodium Sulfide Cleavage of 4-Chlorobutyl Benzoate. Amixture of 4-chlorobutyl benzoate (1.06 g, 5 mmol), sodium sulfide (Fisher, fused, 1.5 g) in aq. acetonitrile (2:3, …
Number of citations: 12 www.tandfonline.com
H Liu, C Ou, B Ma, C Hu - Inorganic and Nano-Metal Chemistry, 2017 - Taylor & Francis
… For comparison, 4-chlorobutyl benzoate (compound B1) has been prepared. H NMR spectra of P1, B1 and [ZnP1] are shown in Figure 1. The corresponding chemical shifts for 1 H NMR …
Number of citations: 1 www.tandfonline.com
ME Synerholm - Organic Syntheses, 2003 - Wiley Online Library
Chlorobutyl benzoate reactant: 28.2 ml.(25 g., 0.35 mole) of tetrahydrofuran product: 4‐Chlorobutyl benzoate
Number of citations: 0 onlinelibrary.wiley.com
L Field, JR Holsten - Journal of the American Chemical Society, 1955 - ACS Publications
… The synthesis of 4-chlorobutyl benzoate from tetrahydrofuran and benzoyl chloride8 suggested that 4-chlorobutyl J>-toluenesulfonate (I), a previously unknown homolog in the series of -…
Number of citations: 8 pubs.acs.org
J Fotie, BR Adolph, SV Bhatt, CC Grimm - Tetrahedron Letters, 2017 - Elsevier
… halides, it was noted that palladium(II) acetate can catalyze the cleavage of tetrahydrofuran (used as solvent), in the presence of benzoyl chloride, to produce 4-chlorobutyl benzoate at …
Number of citations: 6 www.sciencedirect.com
I Pri-Bar, JK Stille - The Journal of Organic Chemistry, 1982 - ACS Publications
… 4-Chlorobutyl benzoate was similarly obtained from the reaction with benzoyl chloride and was purified by TLC (Rf 0.5) to give 1.26 g (86%) yieldof 4-chlorobutyl benzoate, whose …
Number of citations: 52 pubs.acs.org
S Matsubara, K Kawamoto, K Utimoto - Synlett, 1998 - thieme-connect.com
… Reaction of 1 with benzoyl chloride (6; R = Ph) gave 4-chlorobutyl benzoate (7; n = 1) as a major product; zinc salt-catalyzed reaction of acyl chlorides 6 with THF proceeded mainly. …
Number of citations: 19 www.thieme-connect.com
Q Guo, T Miyaji, R Hara, B Shen, T Takahashi - Tetrahedron, 2002 - Elsevier
Group 5 and 6 metal chlorides such as MoCl 5 , WCl 6 , NbCl 5 and TaCl 5 were found as very efficient catalysts for acylative cleavage of the C–O bond of ethers. Compared with …
Number of citations: 94 www.sciencedirect.com
Y Tang, C Feng, W Yang, M Ji, W Wang, J Chen - Chemical Papers, 2021 - Springer
… The reaction was conducted in the presence of 1%, 2%, 5%, 7%, 10% and 12% of ZnO and the product 4-chlorobutyl benzoate was isolated in 49%, 67%, 95%, 95%, 89% and 85% …
Number of citations: 4 link.springer.com

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